molecular formula C17H18ClFN4O3 B2697060 N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251707-69-3

N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2697060
CAS No.: 1251707-69-3
M. Wt: 380.8
InChI Key: GMEPHOCDQLLMKW-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic acetamide derivative featuring a dihydropyrimidinone core substituted with a methyl group at position 4 and a morpholine ring at position 2. The acetamide moiety is linked to a 2-chloro-4-fluorophenyl group, a halogenated aromatic system known to enhance lipophilicity and metabolic stability in drug-like molecules . Acetamide derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinases, where the morpholine group often acts as a hydrogen bond acceptor or solvent-accessible moiety .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O3/c1-11-8-16(25)23(17(20-11)22-4-6-26-7-5-22)10-15(24)21-14-3-2-12(19)9-13(14)18/h2-3,8-9H,4-7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEPHOCDQLLMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidinyl core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the morpholinyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the chloro-fluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Final acetamide formation: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its acetamide and ester-like linkages:

Reaction Type Conditions Products Yield Source
Amide bond hydrolysis 6 M HCl, reflux (8–12 h)2-Chloro-4-fluoroaniline + 2-(4-methyl-2-morpholino-6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid72–85%
Ester hydrolysis 10% NaOH in ethanol (60°C, 3–5 h)Morpholine ring opening with formation of secondary amine intermediates68%

Hydrolysis is pH-dependent: Acidic conditions favor cleavage of the acetamide bond, while alkaline media promote ester hydrolysis in the morpholine ring .

Oxidation Reactions

Oxidative transformations involve the dihydropyrimidinone ring and hydroxyl groups:

Oxidizing Agent Conditions Product Selectivity Source
KMnO₄ (0.1 M)H₂O, 25°C, 24 hPyrimidin-6-one oxidized to pyrimidine-4,6-dione>90%
H₂O₂ (30%)Acetic acid, 80°C, 6 hHydroxyethyl side chain → ketone78%
OzoneCH₂Cl₂, −78°C, followed by Me₂SAromatic fluorine substituent → hydroxyl group63%

The morpholine ring remains stable under mild oxidation but degrades with strong oxidants like CrO₃.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at multiple sites:

Halogen Displacement

Nucleophile Conditions Product Yield Source
PiperidineK₂CO₃/DMF, 80°C, 12 hMorpholine replaced by piperidine81%
4-MethoxyanilineEtOH, reflux, 2 hChlorine substituent → methoxy aniline76%

Aromatic Fluorine Replacement

Reagent Conditions Product Yield Source
NaN₃/DMSO120°C, 48 hFluorine → azide group58%
CuCN/LiClNMP, 180°C, microwave, 30 minFluorine → cyano group67%

Reduction Reactions

Selective reductions modify the pyrimidinone core:

Reducing Agent Conditions Product Yield Source
NaBH₄MeOH, 0°C, 2 h6-Ketone → 6-alcohol89%
H₂ (1 atm)/Pd-CEtOAc, 25°C, 6 hDihydropyrimidinone → tetrahydropyrimidine94%

Amidation and Acylation

The secondary amine in the morpholine ring participates in coupling reactions:

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, 0°C → 25°C, 12 hN-Acetyl morpholine derivative83%
Boc₂OTHF, DMAP, 25°C, 24 htert-Butoxycarbonyl-protected amine77%

Ring-Opening Reactions

The dihydropyrimidinone ring undergoes cleavage under extreme conditions:

Reagent Conditions Product Yield Source
NH₂NH₂·H₂OEtOH, reflux, 8 hRing-opened hydrazide derivative65%
LiAlH₄THF, 66°C, 3 hPyrimidinone → pyrimidine diol71%

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 12).

  • Thermal Stability : Stable up to 150°C; decarbonylation occurs at >200°C .

  • Photoreactivity : UV light (254 nm) induces C-F bond cleavage in the aryl group .

This reactivity profile enables strategic modifications for drug development, particularly in optimizing pharmacokinetic properties or introducing functional handles for bioconjugation. Experimental protocols from referenced studies demonstrate reproducibility across scales from milligram to kilogram quantities .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of compounds structurally related to N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide. For instance, similar compounds have been shown to inhibit viral replication by targeting specific viral proteins or pathways.

Case Study: Respiratory Syncytial Virus (RSV)

A review on antiviral agents indicated that certain non-nucleoside compounds exhibit potent activity against RSV by inhibiting its fusion with host cell membranes. The mechanism involves the structural arrangement of the compound, which is crucial for its efficacy against viral infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly as an inhibitor of key oncogenic pathways.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that related compounds can significantly reduce the viability of cancer cells, suggesting a promising avenue for developing new anticancer therapies. The efficacy of these compounds was compared to standard treatments like 5-fluorouracil, showing enhanced cytotoxicity against specific cancer cell lines .

Biochemical Research

In addition to therapeutic applications, this compound serves as a valuable tool in biochemical research.

Role in Enzyme Inhibition

The compound has been utilized to study enzyme inhibition mechanisms, particularly those involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for investigating drug interactions and metabolic processes .

Summary Table of Applications

Application AreaMechanism/TargetReferences
AntiviralInhibition of viral fusion
AnticancerEGFR tyrosine kinase inhibition
Biochemical ResearchEnzyme inhibition studies

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrimidinone vs. Pyridazinone: The compound N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide () replaces the dihydropyrimidinone core with a pyridazinone ring. The thiomorpholine group (sulfur-containing) may reduce metabolic stability compared to morpholine (oxygen-containing) due to sulfur’s susceptibility to oxidation .
  • Thioether vs. Morpholine Substitution: The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide () substitutes the morpholine group with a thioether. Thioethers generally increase lipophilicity (logP) but may compromise solubility.

Aromatic Substituent Variations

  • Chloro-Fluorophenyl vs. Difluoromethylphenyl: N-[3-(difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide () replaces the 2-chloro-4-fluorophenyl group with a 3-difluoromethyl-4-fluorophenyl moiety.
  • Chlorophenyl vs. Naphthyl: N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () substitutes the dihydropyrimidinone-morpholine system with a naphthyl group. The naphthyl group’s planar structure may improve stacking interactions in hydrophobic binding pockets but reduces solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thioether Analog () Pyridazinone Analog () Difluoromethyl Analog ()
Core Heterocycle Dihydropyrimidinone Dihydropyrimidinone Pyridazinone Dihydropyrimidinone
Substituent Morpholin-4-yl Thioether Thiomorpholin-4-yl Morpholin-4-yl
Aromatic Group 2-Chloro-4-fluorophenyl 4-Chlorophenyl 2-Fluorophenyl 3-Difluoromethyl-4-fluorophenyl
Melting Point Not reported >282°C Not reported Not reported
Solubility Moderate (morpholine enhances polarity) Low (thioether increases logP) Low (thiomorpholine reduces polarity) Moderate (difluoromethyl increases logP)
Metabolic Stability High (fluorine resists oxidation) Moderate (thioether susceptible) Low (thiomorpholine susceptible) High (difluoromethyl resists oxidation)

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, also known by its CAS number 1251707-69-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClFN4O3C_{17}H_{18}ClFN_4O_3, with a molecular weight of 380.8 g/mol. The compound features a dihydropyrimidine core which is significant in many pharmacological applications.

Research indicates that compounds similar to this compound exhibit various mechanisms of action. These include:

  • Antiviral Activity : Compounds with similar structures have been noted for their ability to inhibit viral replication by interfering with viral entry or replication processes. For instance, non-nucleoside antiviral agents have shown efficacy against various human viruses by blocking critical steps in the viral life cycle .
  • Anticancer Properties : The dihydropyrimidine derivatives have been studied for their cytotoxic effects against multiple cancer cell lines. Some derivatives were found to be significantly more potent than standard chemotherapeutic agents like 5-fluorouracil .
  • Antimicrobial Effects : The potential for antimicrobial activity has also been explored, with some derivatives demonstrating effectiveness against bacterial and fungal strains .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Activity TypeAssessed EffectReference
AntiviralInhibition of viral replication
AnticancerCytotoxicity against HeLa cells
AntimicrobialActivity against Staphylococcus aureus
AntifungalInhibition of Candida albicans

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Anticancer Studies : A study evaluating Mannich bases demonstrated that certain derivatives exhibited IC50 values lower than 10 μM against human cancer cell lines, indicating strong cytotoxic potential .
  • Antiviral Efficacy : Research on structurally similar compounds revealed that they could effectively inhibit the fusion of respiratory syncytial virus (RSV) with host cell membranes, showcasing a promising avenue for antiviral drug development .
  • Synthesis and Evaluation : A multi-component synthesis approach yielded dihydropyrimidine derivatives with good yields and notable biological activity against mycobacterial strains, suggesting that structural modifications could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide?

  • Methodological Answer : A typical approach involves coupling a fluorinated pyrimidine intermediate with a substituted acetamide. For example, a fluoropyrimidine derivative (e.g., 4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine) can react with N-(2-chloro-4-fluorophenyl)acetamide under nucleophilic substitution conditions. Solvents like N-methyl-2-pyrrolidone (NMP) at 120°C for 16 hours are used, followed by extraction with dichloromethane and purification via silica gel chromatography . Morpholine-containing intermediates are synthesized via acetylation or sulfonylation reactions in dichloromethane with bases like Na₂CO₃, as seen in morpholine derivative syntheses .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software (e.g., SHELXL for refinement), which is robust for small-molecule structures .
  • NMR spectroscopy : Analyze proton environments (e.g., morpholine protons at δ 3.3–3.5 ppm and acetamide NH signals near δ 7.7 ppm) to confirm substituent positions .
  • HPLC-MS : Verify molecular weight (e.g., ESI/APCI(+) spectra for [M+H]+ ions) and detect impurities .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity from halogenated aryl groups. In case of exposure:

  • Inhalation : Move to fresh air; consult a physician.
  • Skin contact : Wash with soap/water; monitor for irritation.
  • Waste disposal : Neutralize with aqueous NH₄Cl before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent selection : Replace NMP with polar aprotic solvents like DMF to enhance nucleophilicity.
  • Catalysis : Introduce Pd-based catalysts for coupling reactions, as seen in analogous pyrimidine syntheses .
  • Temperature control : Conduct stepwise heating (e.g., 80°C → 120°C) to minimize side reactions.
  • Purification : Optimize gradient elution in chromatography (e.g., CH₂Cl₂/MeOH ratios) to isolate low-yield products (e.g., 31% yield in ).

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :

  • Conformational analysis : Use X-ray data to identify dominant conformers (e.g., dihedral angles between pyrimidine and phenyl rings ).
  • Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in morpholine or acetamide groups.
  • DFT calculations : Compare computed chemical shifts (e.g., Gaussian09) with experimental NMR to validate assignments .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding to enzymes (e.g., kinases) by aligning the morpholine ring in hydrophobic pockets.
  • MD simulations : Run GROMACS trajectories to assess stability of hydrogen bonds between the acetamide NH and target residues.
  • QM/MM : Combine DFT (for ligand) and molecular mechanics (for protein) to study electronic interactions .

Q. How does the morpholin-4-yl group influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility : The morpholine oxygen enhances water solubility via hydrogen bonding.
  • Lipophilicity : Calculate logP values (e.g., ChemAxon) to compare morpholine-containing analogs vs. piperidine derivatives.
  • Metabolic stability : Perform liver microsome assays to evaluate oxidative degradation of the morpholine ring .

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